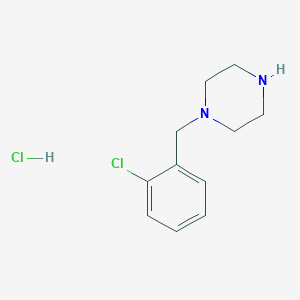

1-(2-Chloro-benzyl)-piperazine hydrochloride

Description

Overview of Piperazine (B1678402) Derivatives in Chemical Biology and Drug Discovery

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions (positions 1 and 4). This structure is considered a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. nih.govresearchgate.net The widespread presence of the piperazine moiety in numerous approved drugs underscores its importance. rsc.org In fact, among nitrogen-containing heterocyclic compounds in FDA-approved drugs, piperazine is the third most common structure. researchgate.netmdpi.com

The utility of the piperazine scaffold stems from its unique physicochemical properties. The two nitrogen atoms can be functionalized, allowing for the introduction of various substituents to modulate a molecule's biological activity, selectivity, and pharmacokinetic profile. nbinno.comnbinno.com These nitrogen atoms, with their appropriate pKa values, can improve the aqueous solubility and bioavailability of drug candidates. nih.govnih.gov This versatility enables medicinal chemists to fine-tune properties such as target binding affinity and metabolic stability. nbinno.com Consequently, piperazine derivatives have been successfully developed for a vast array of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. nbinno.comnih.govresearchgate.net Drugs containing this scaffold are used as anticancer, antibacterial, antiviral, antifungal, anti-inflammatory, and antipsychotic agents. nih.govresearchgate.net

Significance of the Benzylpiperazine Moiety in Pharmacologically Active Compounds

The addition of a benzyl (B1604629) group to the piperazine core creates the benzylpiperazine (BZP) moiety, a structural feature present in a number of pharmacologically active compounds. wikipedia.org BZP itself is a psychoactive substance with stimulant effects similar to amphetamine, though it is less potent. wikipedia.orgusdoj.goveuropa.eu It acts on the dopaminergic and serotonergic systems, increasing the extracellular concentrations of these neurotransmitters. wikipedia.org

Research Trajectories for Novel Piperazine-Based Scaffolds

Current research in medicinal chemistry continues to leverage the advantageous properties of the piperazine scaffold to discover novel therapeutic agents. nih.govresearchgate.net A significant trajectory involves the synthesis of new derivatives with improved efficacy, selectivity, and pharmacokinetic properties. Researchers are focused on expanding the structural diversity of piperazine-containing compounds. mdpi.com While traditional modifications have focused on substitutions at the nitrogen atoms, recent advances have explored the C-H functionalization of the carbon atoms within the piperazine ring itself, opening new avenues for creating unique molecular architectures. mdpi.com

Another key research direction is the application of piperazine-based scaffolds to new and challenging therapeutic targets. This includes the development of novel agents for cancer, bacterial multidrug resistance, and neurodegenerative diseases. nih.gov The ability to create hybrid molecules, combining the piperazine core with other pharmacophores, is an effective strategy for developing multi-target drugs or improving the properties of existing natural products. nih.gov The synthesis of piperazine-based ligands for metal complexes is also an expanding area, with applications in catalysis and the development of antimicrobial and antioxidant agents. rsc.org The overarching goal of these research efforts is to harness the versatility of the piperazine nucleus to design next-generation drugs with superior therapeutic profiles.

Data Tables

Table 1: Physicochemical Properties of 1-(2-Chloro-benzyl)-piperazine and Related Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-(2-Chloro-benzyl)-piperazine | 17532-19-3 | C11H15ClN2 | 210.71 |

| 1-(4-Chloro-benzyl)-piperazine | 23145-88-2 | C11H15ClN2 | 210.70 |

| 1-(2-Fluoro-benzyl)-piperazine hydrochloride | 435345-41-8 | C11H16ClFN2 | 230.71 |

| 1-(2-Chloro-6-fluorobenzyl)piperazine | 215655-20-2 | C11H14ClFN2 | 228.69 |

| 1-(2-Chlorophenyl)piperazine hydrochloride | 41202-32-8 | C10H14Cl2N2 | 233.14 |

Data sourced from references fichema.czchemicalbook.comjk-sci.comnih.gov

Table 2: Examples of Marketed Drugs Containing a Piperazine Scaffold

| Drug Name | Therapeutic Class | Key Structural Feature |

| Imatinib | Anticancer | N-substituted piperazine |

| Ciprofloxacin | Antibiotic | Piperazine ring attached to quinolone core |

| Itraconazole | Antifungal | Piperazine linker |

| Cyclizine | Antihistamine | N,N'-disubstituted piperazine |

| Olaparib | Anticancer (PARP inhibitor) | Piperazine-containing moiety |

| Bifeprunox | Antipsychotic | Phenylpiperazine derivative |

| Doxazosin | Antihypertensive | Piperazine linked to a quinazoline (B50416) moiety |

| Sildenafil | Erectile Dysfunction | Methylpiperazine group |

Data sourced from references researchgate.netrsc.orgmdpi.comnbinno.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]piperazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2.ClH/c12-11-4-2-1-3-10(11)9-14-7-5-13-6-8-14;/h1-4,13H,5-9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVVARYZAMVDNDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=CC=C2Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49641571 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies and Chemical Transformations of 1 2 Chloro Benzyl Piperazine Hydrochloride

Established Synthetic Routes for 1-(2-Chloro-benzyl)-piperazine Hydrochloride

The primary route for synthesizing this compound hinges on the N-alkylation of the piperazine (B1678402) ring. This method is valued for its efficiency and adaptability. mdpi.com

The most common and direct method for the synthesis of 1-(2-chloro-benzyl)-piperazine is the nucleophilic substitution reaction between piperazine and 2-chlorobenzyl chloride. orgsyn.orgeuropa.eu In this reaction, one of the secondary amine nitrogens of the piperazine ring acts as a nucleophile, attacking the electrophilic benzylic carbon of 2-chlorobenzyl chloride. This results in the displacement of the chloride leaving group and the formation of a new carbon-nitrogen bond.

Generally, an excess of piperazine is used to favor monosubstitution and to act as a base to neutralize the hydrogen chloride formed during the reaction. google.com An alternative approach involves using a 1:1 molar ratio of piperazine and the benzyl (B1604629) halide, often with an auxiliary base to scavenge the acid produced. nih.gov A simplified one-pot procedure involves reacting piperazine monohydrochloride with the alkylating agent, which helps in suppressing the formation of disubstituted by-products. europa.eunih.gov

General Reaction Scheme:

Piperazine + 2-Chlorobenzyl Chloride → 1-(2-Chloro-benzyl)-piperazine

This reaction is a cornerstone in the synthesis of N-alkyl piperazine analogs and is widely applicable to various substituted benzyl halides. mdpi.com

Optimizing reaction conditions is critical for maximizing the yield and purity of the desired monosubstituted product while minimizing side reactions. Key parameters that are typically adjusted include the solvent, temperature, and choice of base. researchgate.net

The selection of a suitable solvent is crucial. Protic solvents like ethanol (B145695) or aprotic solvents such as toluene, acetonitrile, or dichloromethane (B109758) can be employed. orgsyn.orgresearchgate.netchemicalbook.com The reaction temperature is another significant factor; while elevated temperatures can increase the reaction rate, they can also promote the formation of the disubstituted side-product, 1,4-bis(2-chloro-benzyl)-piperazine. wikipedia.org Therefore, the reaction is often carried out at a moderate temperature, for instance, by refluxing in butanone or heating at 80°C in toluene. chemicalbook.com

The use of an appropriate base is essential for neutralizing the HCl generated. Inorganic bases like potassium carbonate or cesium carbonate, or organic bases such as triethylamine (B128534), are frequently used. researchgate.netchemicalbook.com The molar ratio of reactants is also carefully controlled. Using a large excess of piperazine can effectively minimize the formation of the disubstituted product. chemicalbook.com

Table 1: Optimization of Reaction Parameters

| Parameter | Condition | Rationale |

| Solvent | Acetonitrile, Ethanol, Toluene | Influences reactant solubility and reaction rate. researchgate.netchemicalbook.com |

| Temperature | 60-90 °C or Reflux | Balances reaction rate against side-product formation. researchgate.netwikipedia.org |

| Base | Cs₂CO₃, K₂CO₃, Triethylamine | Neutralizes byproduct HCl, driving the reaction forward. researchgate.netchemicalbook.com |

| Reactant Ratio | Excess Piperazine | Minimizes disubstitution by ensuring the benzyl chloride is more likely to react with an un-substituted piperazine molecule. chemicalbook.com |

The primary side-product in this synthesis is the symmetrically disubstituted 1,4-dibenzylpiperazine (B181160) derivative, in this case, 1,4-bis(2-chloro-benzyl)-piperazine. orgsyn.orgwikipedia.org This impurity arises when a second molecule of 2-chlorobenzyl chloride reacts with the remaining secondary amine of the already monosubstituted 1-(2-chloro-benzyl)-piperazine product.

Factors promoting side-product formation include:

High reaction temperatures. wikipedia.org

An excess of the benzyl chloride reactant. wikipedia.org

Insufficient amount of piperazine.

Mitigation strategies focus on controlling the reaction conditions:

Molar Ratio Control: Employing a significant excess of piperazine relative to the 2-chlorobenzyl chloride is the most effective method to ensure the halide is more likely to encounter an unreacted piperazine molecule. orgsyn.orggoogle.com

Temperature Management: Maintaining a moderate reaction temperature helps to control the rate of the second substitution reaction, which typically requires a higher activation energy. wikipedia.org

One-Pot Methods: Utilizing piperazine monohydrochloride in a one-pot synthesis can effectively suppress the formation of the disubstituted side-product. europa.eunih.gov The protonated form of piperazine is less nucleophilic, which helps to control the reactivity and favor monosubstitution.

The presence of 1,4-dibenzylpiperazine (DBZP) is often an indicator of a low-quality or poorly executed synthesis. wikipedia.org Purification techniques such as recrystallization or chromatography are necessary to remove this impurity from the final product.

Synthesis of Chloro-benzylpiperazine Analogs and Related Derivatives

The versatile nature of the piperazine scaffold allows for extensive modification at both the benzyl and piperazine moieties to generate a library of analogs for structure-activity relationship (SAR) studies. nih.govnih.gov

Modifications on the Benzyl Moiety: Variations on the benzyl ring are typically introduced by starting with differently substituted benzyl chlorides. For instance, analogs with fluoro, methoxy, or trifluoromethyl groups on the phenyl ring can be synthesized by reacting piperazine with the corresponding substituted benzyl chloride. nih.govnih.gov This allows for a systematic exploration of electronic and steric effects on biological activity.

Modifications on the Piperazine Moiety: The remaining secondary amine on the 1-(2-chloro-benzyl)-piperazine intermediate provides a reactive site for further functionalization. This nitrogen can undergo a variety of chemical transformations:

Alkylation/Arylation: Reaction with other alkyl or aryl halides can introduce a second, different substituent at the N4 position, leading to unsymmetrically disubstituted piperazines. orgsyn.org

Acylation: Reaction with acyl chlorides or anhydrides forms amides. orgsyn.org

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. nih.gov

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent can introduce a variety of alkyl groups. mdpi.com

These strategies enable the synthesis of a diverse range of derivatives with modified physicochemical properties. mdpi.comnih.gov

Due to the basic nature of the piperazine nitrogens, 1-(2-chloro-benzyl)-piperazine is typically converted to its hydrochloride salt to improve its stability, crystallinity, and aqueous solubility. nih.gov

The salt formation is generally achieved by treating a solution of the free base, often dissolved in an organic solvent like ethanol, isopropanol, or diethyl ether, with a solution of hydrogen chloride. orgsyn.orgnih.govnih.gov The HCl can be in the form of a saturated solution in an alcohol or ether, or as gaseous HCl bubbled through the solution. orgsyn.orgnih.gov

Table 2: Hydrochloride Salt Formation and Purification

| Step | Method | Description |

| Salt Formation | Addition of Ethanolic/Ethereal HCl | A solution of the free base is treated with a stoichiometric amount or an excess of HCl solution, leading to the precipitation of the hydrochloride salt. orgsyn.orgnih.gov |

| Isolation | Suction Filtration | The precipitated solid salt is collected by filtration. orgsyn.orggoogle.com |

| Washing | Rinsing with a non-polar solvent (e.g., benzene (B151609), diethyl ether) | Removes residual soluble impurities from the surface of the crystals. orgsyn.org |

| Purification | Recrystallization | The crude salt is dissolved in a suitable solvent (e.g., ethanol, methanol-water mixture) at an elevated temperature and allowed to cool slowly, resulting in the formation of purer crystals. nih.gov |

The resulting hydrochloride salt, which can be a mono- or dihydrochloride (B599025) depending on the stoichiometry of the acid used, is then typically dried under vacuum. orgsyn.orgnih.gov The purity of the final product can be assessed by techniques such as melting point determination and spectroscopic analysis.

Structural Elucidation and Purity Assessment of Synthetic Products

Following the synthesis of this compound, a comprehensive analysis is essential to confirm its chemical identity and determine its purity. This is achieved through a combination of spectroscopic and chromatographic techniques.

Spectroscopic Characterization Techniques (e.g., ¹H-NMR, IR, Mass Spectrometry)

Spectroscopic methods provide detailed information about the molecular structure of the synthesized compound.

¹H-NMR (Proton Nuclear Magnetic Resonance): ¹H-NMR spectroscopy is used to identify the different types of protons and their arrangement within the molecule. For 1-(2-chloro-benzyl)-piperazine, the spectrum is expected to show distinct signals corresponding to the aromatic protons on the chlorobenzyl group, the benzylic methylene (B1212753) (CH₂) protons, and the piperazine ring protons. The hydrochloride salt form may lead to broader signals for the amine protons and slight shifts in the positions of adjacent protons.

Table 1: Predicted ¹H-NMR Chemical Shifts for 1-(2-Chloro-benzyl)-piperazine

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic (C₆H₄Cl) | ~ 7.2 - 7.5 | Multiplet (m) | Complex pattern due to splitting from adjacent aromatic protons. |

| Benzylic (Ar-CH₂) | ~ 3.6 | Singlet (s) | A single peak representing the two equivalent protons on the carbon adjacent to the aromatic ring. |

| Piperazine (ring CH₂) | ~ 2.4 - 2.9 | Broad Multiplets (m) | Two sets of signals for the four methylene groups in the piperazine ring. Broadening can occur due to ring conformational changes. |

IR (Infrared) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to specific bond vibrations. vscht.cz For benzylpiperazine derivatives, characteristic absorption bands confirm the presence of the aromatic ring, aliphatic C-H bonds, and C-N bonds. ultraphysicalsciences.org

Table 2: Characteristic IR Absorption Bands for 1-(2-Chloro-benzyl)-piperazine

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H (CH₂) | Stretching | 3000 - 2800 ultraphysicalsciences.org |

| Aromatic C=C | Stretching | 1600 - 1450 ultraphysicalsciences.org |

| C-N | Stretching | 1250 - 1020 |

| C-Cl | Stretching | 800 - 600 |

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps to confirm the molecular weight and aspects of the structure. chemguide.co.uk In the mass spectrum of 1-(2-chloro-benzyl)-piperazine, a common fragmentation pattern involves the cleavage of the bond between the benzylic carbon and the piperazine nitrogen. libretexts.org This alpha-cleavage is a dominant pathway for many piperazine derivatives. researchgate.netresearchgate.net This leads to the formation of a stable 2-chlorobenzyl cation. nih.gov

Table 3: Key Mass Spectrometry Fragments for 1-(2-Chloro-benzyl)-piperazine

| m/z Value | Fragment Ion | Notes |

|---|---|---|

| 210/212 | [M]⁺ (Molecular Ion) | Corresponding to the free base C₁₁H₁₅ClN₂. The two peaks reflect the natural isotopic abundance of ³⁵Cl and ³⁷Cl. |

| 125/127 | [C₇H₆Cl]⁺ | The 2-chlorobenzyl cation, often the base peak, formed by cleavage of the benzylic C-N bond. nih.gov The isotopic pattern for chlorine is visible. |

| 85 | [C₄H₉N₂]⁺ | The piperazine ring fragment remaining after loss of the chlorobenzyl group. |

| 56 | [C₃H₆N]⁺ | A common fragment from the piperazine ring itself. nih.gov |

Chromatographic Purity Analysis (e.g., TLC)

Thin-Layer Chromatography (TLC) is a rapid and effective method for assessing the purity of a synthesized product and for monitoring the progress of a chemical reaction. nih.gov The technique separates components of a mixture based on their differential partitioning between a stationary phase (typically silica (B1680970) gel on a plate) and a liquid mobile phase. unodc.org

For piperazine derivatives, a common mobile phase consists of a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol). nih.gov A small amount of a basic modifier, such as triethylamine or ammonia, is often added to the mobile phase to prevent the basic amine from streaking on the acidic silica gel plate, ensuring well-defined spots. The purity is assessed by observing the number of spots on the developed plate under UV light; a pure compound should ideally show a single spot.

Table 4: Example TLC System for Purity Analysis of a Benzylpiperazine Derivative

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel GF254 unodc.org |

| Mobile Phase | Example: Dichloromethane:Methanol (95:5) with 0.1% Triethylamine |

| Visualization | UV light (254 nm) |

| Observation | A single spot indicates a high degree of purity. Multiple spots suggest the presence of starting materials or byproducts. |

Derivatization and Functionalization Strategies for Research Probes

The 1-(2-chloro-benzyl)-piperazine scaffold is a versatile starting material for creating more complex molecules for research purposes. The secondary amine at the N4 position of the piperazine ring is a key site for chemical modification, allowing for the attachment of various functional groups.

Introduction of Reporter Groups for Biological Studies

To study the interaction of molecules with biological systems, scientists often attach "reporter groups" that provide a detectable signal. These can include radioisotopes for imaging techniques like Positron Emission Tomography (PET) or functional groups for bioorthogonal chemistry. youtube.com

Radiolabeling for PET Imaging: PET is a powerful non-invasive imaging technique used in research and diagnostics. mdpi.com Piperazine derivatives can be labeled with positron-emitting isotopes, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). nih.govnih.gov A common strategy involves synthesizing a precursor molecule with a suitable leaving group (like a tosylate) and then introducing the radioisotope in the final step of the synthesis. For example, a hydroxy-functionalized piperazine derivative can be reacted with ¹⁸F-fluoroethyl tosylate to produce an ¹⁸F-labeled PET tracer. nih.govresearchgate.net

Bioorthogonal Functional Groups: Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. youtube.com By attaching functional groups like azides or alkynes to the piperazine molecule, researchers can create probes that can be "clicked" onto a corresponding reporter molecule (e.g., a fluorescent dye) that has the complementary functional group. nih.govnih.gov This allows for highly specific labeling of target molecules in a complex biological environment. nih.govresearchgate.net

Table 5: Strategies for Introducing Reporter Groups

| Strategy | Reporter/Functional Group | Example Reaction | Application |

|---|---|---|---|

| Radiolabeling | Fluorine-18 (¹⁸F) | Reaction of a des-fluoro precursor with [¹⁸F]F⁻ or a labeled building block. | Positron Emission Tomography (PET) Imaging. nih.gov |

| Bioorthogonal Labeling | Azide (-N₃) or Alkyne (-C≡CH) | Alkylation of the piperazine N-H with an azide- or alkyne-containing electrophile. nih.gov | Site-specific attachment of fluorescent dyes or affinity tags via click chemistry. nih.govresearchgate.net |

Preparation of N-Substituted Piperazine Derivatives

The nucleophilic secondary amine of 1-(2-chloro-benzyl)-piperazine readily reacts with a variety of electrophiles to generate a diverse library of 1,4-disubstituted piperazine derivatives. nih.gov Common strategies include N-alkylation, N-acylation, and reductive amination. nih.govnih.gov

N-Alkylation: This involves the reaction of the piperazine with an alkyl halide (e.g., an alkyl bromide or iodide) in the presence of a base to neutralize the acid formed during the reaction.

N-Acylation: This reaction forms an amide bond by treating the piperazine with an acyl chloride or a carboxylic acid in the presence of a coupling agent. nih.gov

Reductive Amination: This is a two-step, one-pot process where the piperazine is first reacted with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) to form the N-alkylated product. nih.govnih.gov

Table 6: Common N-Substitution Reactions for Piperazines

| Reaction Type | Reagent Class | Resulting Functional Group |

|---|---|---|

| N-Alkylation | Alkyl Halides (R-X) | Tertiary Amine (N-R) |

| N-Acylation | Acyl Chlorides (RCOCl) | Amide (N-C(=O)R) |

| Reductive Amination | Aldehyde (RCHO) or Ketone (R₂C=O) + Reducing Agent | Tertiary Amine (N-CH₂R or N-CHR₂) nih.gov |

Pharmacological Investigations and Biological Target Interactions

In Vitro Receptor Binding Affinity Profiling

The interaction of piperazine-containing compounds with central nervous system receptors is a critical area of pharmacological research. The benzylpiperazine moiety, in particular, is a structural feature found in numerous ligands with affinity for a range of receptor systems.

Serotonin (B10506) Receptor Subtype Interactions (e.g., 5-HT2c, 5-HT7)

The serotonin (5-HT) system is a primary focus for therapeutic development, and piperazine (B1678402) derivatives frequently exhibit affinity for its various receptor subtypes. The 5-HT7 receptor, in particular, has been identified as a promising target for addressing depression and neuropathic pain. researchgate.net Research into aryl biphenyl-3-ylmethylpiperazines has demonstrated that modifications to the benzylpiperazine structure can yield potent 5-HT7 receptor antagonists. researchgate.net For instance, the compound 1-([2'-methoxy-(1,1'-biphenyl)-3-yl]methyl)-4-(2-methoxyphenyl)piperazine was identified as a high-affinity binder to the 5-HT7 receptor, with its antagonistic properties confirmed in functional assays. researchgate.net This suggests that the benzylpiperazine scaffold is a viable starting point for developing ligands with significant 5-HT7 receptor activity. The 5-HT7 receptor's role in regulating sleep, circadian rhythms, and body temperature has implicated it in mood disorders, making antagonists for this receptor a subject of significant interest. nih.gov

| Compound | Target Receptor | Binding Affinity (pKi) | Activity |

| 1-([2'-methoxy-(1,1'-biphenyl)-3-yl]methyl)-4-(2-methoxyphenyl)piperazine | 5-HT7 | 7.83 | Antagonist |

This table presents data for a structurally related compound to illustrate the potential of the benzylpiperazine scaffold.

Dopamine (B1211576) Receptor Subtype Selectivity (e.g., D2, D4)

Dopamine receptors, particularly the D2-like family (D2, D3, and D4), are crucial targets for antipsychotic and neurological medications. nih.gov Achieving selectivity for a specific subtype is a key challenge due to the high homology within this family. nih.gov Many potent and selective D4 receptor ligands incorporate a 1-arylpiperazine motif connected to a lipophilic moiety. acs.org Studies on these complex structures have yielded compounds with sub-nanomolar affinity for the D4 receptor and high selectivity over D2 and D3 subtypes. acs.org For example, a D4 receptor antagonist, compound 24 from a study series, showed exceptionally high affinity and selectivity (D2/D4 = 8318, D3/D4 = 3715). unicam.it While the core structure often differs from a simple benzylpiperazine, these findings underscore the piperazine ring's importance in anchoring ligands to the dopamine receptor binding pocket. The 2,3-dichlorophenylpiperazine moiety, in particular, has been shown to confer subnanomolar D3 receptor affinity. acs.org

| Compound Class | Target Receptors | Key Structural Features | Observed Selectivity |

| Arylpiperazines | D2, D3, D4 | N-phenylpiperazine with arylamide tail | High D3 vs. D2 selectivity can be achieved acs.org |

| Dihydroquinolinone Derivatives | D2, D3, D4 | 4-phenylpiperazine group | High D4 selectivity (D2/D4 > 8000) unicam.it |

| Benzyl (B1604629) Phenylsemicarbazides | D2, D3, D4 | 1-arylpiperazine recognition element | High D4 selectivity (D2/D4 > 300) acs.org |

This table summarizes findings for various piperazine-containing compound classes to provide context for potential dopamine receptor interactions.

Sigma (σ) Receptor Ligand Characterization (e.g., σ1, σ2)

Sigma (σ) receptors, now understood to be distinct proteins from opioid receptors, are chaperone proteins that modulate various neurotransmitter systems and represent a promising target for treating pain. nih.govnih.gov The benzylpiperazine moiety is a recognized pharmacophore for sigma receptor ligands. nih.gov Research into new benzylpiperazine derivatives has led to the development of compounds with high affinity for the σ1 receptor and significant selectivity over the σ2 subtype. nih.gov For example, one synthesized derivative, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, demonstrated a high σ1 receptor affinity (Ki = 1.6 nM) and a selectivity ratio (Ki σ2/Ki σ1) of 886. nih.gov Such σ1 receptor antagonists have shown antinociceptive and anti-allodynic effects in preclinical models of pain, encouraging further development of benzylpiperazine-based compounds as potential analgesics. nih.gov

| Compound | σ1 Receptor Affinity (Ki, nM) | σ2 Receptor Affinity (Ki, nM) | Selectivity Ratio (Ki σ2/Ki σ1) |

| Compound 15 | 1.6 | 1418 | 886 |

| Lead Compound 8 | 3.5 | 1512 | 432 |

*Compound 15 is 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one. Compound 8 is a related lead compound from the same study. nih.gov

Interactions with Noradrenaline Reuptake Mechanisms

The norepinephrine (B1679862) (noradrenaline) transporter is a key target for antidepressants. Dual inhibition of both serotonin and noradrenaline reuptake is a well-established mechanism for effective antidepressant medications. nih.gov A series of N-(1,2-diphenylethyl)piperazine derivatives has been investigated as dual serotonin and noradrenaline reuptake inhibitors, with some compounds showing in vitro profiles comparable to the established drug duloxetine. nih.gov This demonstrates that the piperazine scaffold is a suitable chemical framework for designing compounds that interact with monoamine transporters, including the noradrenaline reuptake mechanism. nih.govnih.gov

Enzyme Inhibition and Modulation Studies

Beyond receptor interactions, the potential for a compound to modulate enzyme activity is a critical aspect of its pharmacological profile.

Investigation of Lysine Specific Demethylase 1 (LSD1) Inhibition

Lysine-specific demethylase 1 (LSD1) is an epigenetic enzyme that has emerged as a significant target in oncology and for potential treatments of neurodegenerative diseases. miami.edunih.gov LSD1 removes methyl groups from histone proteins, thereby regulating gene expression. rsc.org Its overexpression is linked to various malignancies, and numerous inhibitors with diverse chemical structures are under investigation. rsc.orgresearchgate.net Pharmacological inhibition of LSD1 has been shown to be selectively cytotoxic in certain cancer cell lines and can promote an immune response against tumors. nih.gov While a wide variety of chemical scaffolds have been explored for LSD1 inhibition, including phenelzine (B1198762) analogues and repurposed drugs like raloxifene, specific investigation of 1-(2-Chloro-benzyl)-piperazine hydrochloride as an LSD1 inhibitor is not prominently featured in the reviewed literature. miami.eduresearchgate.net However, the broad structural diversity of known LSD1 inhibitors suggests that novel scaffolds could yield effective modulators of this enzyme. plos.org

Tyrosinase Inhibition Mechanisms

While direct studies on the tyrosinase inhibition mechanism of this compound are not extensively detailed in the available literature, research on structurally similar benzylpiperazine and nitrophenylpiperazine derivatives provides significant insights into the potential inhibitory pathways. The piperazine ring is considered a key scaffold that can orient substituted moieties correctly into the active site of the tyrosinase enzyme. nih.gov

Investigations into a series of 1-(4-fluorobenzyl)piperazine (B185958) compounds have identified them as potent tyrosinase inhibitors, with IC50 values ranging from 0.48 to 14.66 µM. nih.gov Further studies on novel nitrophenylpiperazine derivatives revealed that a compound featuring an indole (B1671886) moiety attached to the piperazine ring demonstrated significant tyrosinase inhibition with an IC50 value of 72.55 μM. nih.gov Enzyme kinetic analysis of this potent derivative identified a mixed-type inhibition mechanism. nih.gov This suggests that the compound may bind to both the free enzyme and the enzyme-substrate complex.

The nature of the substituent on the phenyl ring plays a crucial role in the inhibitory activity. For instance, the presence of electron-withdrawing groups like a nitro group (–NO2) or electron-releasing groups capable of hydrogen bonding can enhance the inhibitory effect. nih.gov Molecular docking studies on various piperazine derivatives suggest that the aromatic ring can establish π-π interactions with histidine residues within the enzyme's active site, a key factor in its inhibitory function. researchgate.net These findings collectively suggest that this compound likely acts as a tyrosinase inhibitor, with its specific mechanism probably involving interactions guided by the chlorobenzyl group within the enzyme's catalytic domain.

Dihydrocholesterol Reductase 7 (DHCR7) Inhibition

The this compound structural class, specifically chlorophenyl piperazines, has been identified as potent inhibitors of 7-dehydrocholesterol (B119134) reductase (DHCR7). nih.govmdpi.com DHCR7 is the final enzyme in the Kandutsch-Russell pathway of cholesterol biosynthesis, responsible for catalyzing the reduction of 7-dehydrocholesterol (7-DHC) to cholesterol. nih.gov Inhibition of this enzyme disrupts normal cholesterol synthesis and leads to an accumulation of its precursor, 7-DHC. nih.govacs.org

A closely related compound, 1-(2,3-di-chlorophenyl) piperazine (2,3-DCPP), which is a core substructure and metabolite of certain antipsychotic drugs like aripiprazole (B633) and cariprazine, has been shown to be a potent DHCR7 inhibitor. nih.govmdpi.comresearchgate.net The 2,3-di-chlorophenyl substituent, in particular, appears to be the decisive active substructure responsible for this inhibitory activity. researchgate.net

In-vitro studies using mouse neuroblastoma (Neuro2a) cells demonstrated that 2,3-DCPP causes substantial increases in 7-DHC levels at concentrations as low as 5 nM. nih.govresearchgate.net This activity is comparable to that of potent teratogens known to inhibit DHCR7. nih.gov The mechanism involves the compound blocking the active site of the DHCR7 enzyme, thereby preventing the conversion of 7-DHC to cholesterol. nih.govmdpi.com This specific inhibition highlights a significant biological interaction of the chlorophenyl piperazine scaffold.

Table 1: Effect of 2,3-Dichlorophenyl-piperazine (2,3-DCPP) on Sterol Biosynthesis in Neuro2a Cells

| Compound | Concentration | Observed Effect on 7-DHC Levels | Cell Line |

|---|---|---|---|

| 2,3-DCPP | 5 nM | Substantial Increase | Neuro2a (mouse) |

In Vitro Cellular Bioactivity Assessments

Evaluation of Cytotoxic Effects in Non-Human Cell Lines

While comprehensive cytotoxic profiles of this compound in non-human cell lines are not widely published, its effects have been characterized in the context of specific enzyme inhibition assays.

Studies on the closely related compound 1-(2,3-di-chlorophenyl) piperazine (2,3-DCPP) have been conducted in the mouse neuroblastoma cell line, Neuro2a. nih.gov In these experiments, the primary goal was to assess the compound's impact on sterol biosynthesis. It was observed that 2,3-DCPP actively inhibits the DHCR7 enzyme at concentrations as low as 5 nM, leading to significant alterations in cellular sterol levels. nih.govresearchgate.net The ability to measure these metabolic changes implies that the compound is not acutely cytotoxic at these concentrations, allowing the cells to remain viable and metabolically active throughout the assay. These findings indicate that the compound exhibits potent bioactivity at nanomolar concentrations in non-human neuronal cells, with overt cytotoxicity not being the immediate outcome.

Assessment of Antimicrobial and Antifungal Activities

The piperazine scaffold is a common feature in compounds investigated for antimicrobial and antifungal properties. Various derivatives of piperazine have been synthesized and evaluated against a range of pathogenic microbes.

In one study, a series of substituted piperazine derivatives were screened for antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptomyces epidermidis, and Gram-negative bacteria including Pseudomonas aeruginosa and Escherichia coli. The same compounds were tested for antifungal activity against Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. The results indicated that many of the synthesized compounds demonstrated significant antimicrobial and antifungal properties. researchgate.net Another study corroborated these findings, showing that a series of N-alkyl and N-aryl piperazine derivatives possessed significant activity against bacterial strains but were generally less active against the tested fungal strains. nih.gov

Further research on N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) found that the tested compounds showed notable antibacterial activity, particularly against Gram-negative strains like E. coli, whereas their antifungal activity was comparatively weak. mdpi.com The specific activity is highly dependent on the nature of the substitutions on the piperazine ring. mdpi.com

Table 2: Summary of Antimicrobial and Antifungal Screening of Representative Piperazine Derivatives

| Test Microorganism | Type | Activity Observed | Reference |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive Bacteria | Significant | researchgate.netnih.gov |

| Streptomyces epidermidis | Gram-positive Bacteria | Significant | researchgate.net |

| Pseudomonas aeruginosa | Gram-negative Bacteria | Significant | researchgate.net |

| Escherichia coli | Gram-negative Bacteria | Significant | researchgate.netmdpi.com |

| Candida albicans | Fungus | Significant | researchgate.net |

| Aspergillus niger | Fungus | Significant | researchgate.net |

| Aspergillus flavus | Fungus | Significant | researchgate.netnih.gov |

| Aspergillus fumigatus | Fungus | Significant | researchgate.netnih.gov |

Structure Activity Relationship Sar Studies of 1 2 Chloro Benzyl Piperazine Hydrochloride and Analogs

Positional and Substituent Effects on Biological Activity

The presence, type, and position of halogen atoms on the phenyl ring of piperazine-containing compounds are critical determinants of their biological activity. While 1-(2-Chloro-benzyl)-piperazine features a chlorine atom in the ortho position, studies on analogous phenylpiperazines and benzylpiperazines reveal broader trends. For instance, the phenylpiperazine analog 1-(3-chlorophenyl)piperazine (B195711) (mCPP) is a notable psychoactive substance, indicating that the chloro-substitution pattern significantly influences interactions with CNS receptors europa.eu.

In the development of new psychoactive substances, it has been observed that replacing a fluorine or chlorine atom with a bromine atom can increase potency for both dopamine (B1211576) and serotonin (B10506) release, suggesting that the nature of the halogen substituent directly modulates activity at monoamine transporters nih.gov. Furthermore, a series of fluorinated benzylpiperazine derivatives were designed as highly selective ligands for the σ1 receptor. These compounds demonstrated low nanomolar affinity for σ1 receptors (Kᵢ values ranging from 0.31-4.19 nM) and exceptional selectivity over σ2 receptors, with selectivity ratios (Kᵢ (σ2)/Kᵢ (σ1)) reaching up to 2448 nih.gov. This highlights how specific halogenation patterns can be strategically employed to achieve high affinity and selectivity for a desired target.

Modifications to the benzyl (B1604629) moiety, beyond simple halogenation, play a pivotal role in target engagement. SAR studies on σ1 receptor ligands have systematically explored these modifications. In one such study, researchers maintained a 4-methoxybenzylpiperazinyl group as a constant feature (a secondary hydrophobic domain) while varying other parts of the molecule nih.govacs.org. Specifically, substituting a lipoyl group with other hydrophobic moieties like cyclohexyl or phenyl groups, connected by a three-carbon linker, proved to be an "excellent combination to obtain optimal σRs binding profiles" nih.gov.

The importance of the benzyl substituent is further underscored by research on M1 allosteric agonists, where it was found that adding substituents to the 3- or 4-positions of the benzyl group led to a complete loss of M1 agonism nih.gov. This demonstrates a high degree of steric and electronic sensitivity at the receptor's binding site for the benzyl portion of the ligand. Additionally, replacing the 4-methoxy substituent with a hydroxymethyl group has been explored to probe the importance of an additional hydrogen-bond donor group for target binding nih.gov.

The following table presents data from a study on benzylpiperazine derivatives, illustrating how modifications to a distal hydrophobic group (HYD1) and the linker chain affect affinity for σ1 and σ2 receptors nih.govacs.org.

| Compound | HYD1 Group | Linker | Kᵢ σ1 (nM) | Kᵢ σ2 (nM) | Selectivity (Kᵢ σ2/Kᵢ σ1) |

|---|---|---|---|---|---|

| 13 | Phenyl | -(CH₂)₄- | 18.1 | 1565 | 86 |

| 21 | Phenyl | -(CH₂)₂- | 8.8 | 1164 | 132 |

| 22 | Phenyl | -CH₂- | 145 | >10000 | >69 |

| 15 | Cyclohexyl | -(CH₂)₂- | 1.6 | 1417 | 886 |

| 16 | Phenoxy | -(CH₂)₂- | 12.5 | 538 | 43 |

Data sourced from studies on novel benzylpiperazine derivatives as σ1 receptor ligands. nih.govacs.org

The piperazine (B1678402) ring is not merely a linker but a versatile scaffold whose substitution can profoundly alter a compound's pharmacological profile. The two nitrogen atoms of the piperazine core are key to its chemical properties, allowing for modifications that can enhance water solubility, oral bioavailability, target affinity, and specificity researchgate.net.

Studies on prazosin-related α-adrenoceptor antagonists provide a clear example. When the piperazine ring was replaced with 2,3-dialkylpiperazine moieties, the resulting compounds showed high affinity and selectivity for α1-adrenoceptors nih.gov. This demonstrates that even subtle alkyl substitutions on the piperazine ring can significantly influence receptor interaction. Conversely, replacing the piperazine ring entirely with a morpholine (B109124) or pyrrolidine (B122466) group often leads to a notable decrease in activity, underscoring the structural importance of the piperazine core itself. Similarly, replacing the piperazine ring in prazosin (B1663645) analogs with an alkanediamine chain confirmed that while the piperazine moiety is not strictly essential for potency, its structural role is critical for optimal activity nih.gov.

Stereochemical Considerations in Ligand-Target Interactions

The three-dimensional arrangement of atoms (stereochemistry) is a crucial factor in ligand-target interactions, as biological receptors are chiral environments. The piperazine ring typically adopts a rigid, non-planar chair conformation. When substituents are added to the ring, this can create stereoisomers (e.g., cis/trans isomers or enantiomers) that may interact differently with a receptor's binding pocket.

A compelling illustration of this principle comes from SAR studies of prazosin-related compounds bearing a 2,3-dialkylpiperazine ring. Within this series, a distinct trend in antagonist activity was observed between cis and trans stereoisomeric compounds nih.gov. The cis derivative, cyclazosin, was found to be the most potent and selective α1-adrenoceptor antagonist, with a selectivity ratio of 7800 nih.gov. This marked difference in activity strongly supports the hypothesis that the α1-adrenoceptor surface contains a lipophilic binding area with a well-defined size and specific spatial orientation, which favorably accommodates the cis isomer over the trans isomer nih.gov. This highlights that the precise 3D geometry of the piperazine portion of the molecule is critical for optimal alignment and binding within the target receptor.

Identification of Pharmacophoric Features for Specific Bioactivities

A pharmacophore is an abstract model that describes the essential steric and electronic features necessary for a molecule to interact with a specific biological target uniroma1.it. Identifying the pharmacophore for a class of compounds like benzylpiperazines is key to understanding their mechanism of action and designing new, more potent, and selective molecules.

For many benzylpiperazine derivatives, a common pharmacophore model involves a combination of hydrophobic and ionizable regions that correctly position the molecule within the receptor's binding site. A well-defined model for σ1 receptor ligands, known as Glennon's pharmacophore model, has been successfully applied to benzylpiperazine derivatives nih.govacs.org. This model posits that essential features for binding include two distal hydrophobic regions and a central, positively ionizable nitrogen atom nih.govacs.org.

In the context of 1-(2-Chloro-benzyl)-piperazine and its analogs, the key features map well to this model:

Hydrophobic Regions : The benzyl group, particularly with its electron-withdrawing chloro substituent, serves as a primary hydrophobic domain. Other parts of the molecule, such as additional phenyl or cyclohexyl groups in more complex analogs, constitute the second distal hydrophobic region nih.gov. These areas engage with hydrophobic pockets within the receptor.

Ionizable Region : The nitrogen atom of the piperazine ring (specifically, the one not directly attached to the benzyl group) is basic and becomes protonated at physiological pH. This creates a positive charge, allowing it to form a crucial ionic bond or strong hydrogen bond with a negatively charged amino acid residue (e.g., aspartate) in the receptor binding site.

This arrangement of hydrophobic and cationic centers is fundamental for the initial recognition and stable binding of the ligand to its target receptor.

Structural Requirements for Enzyme Active Site Interactions

The interaction of 1-(2-Chloro-benzyl)-piperazine hydrochloride with enzyme active sites is governed by a combination of its structural features, including the piperazine ring, the benzyl substituent, and the chlorine atom's position. The piperazine moiety is a common scaffold in medicinal chemistry, often utilized as a basic and hydrophilic group to optimize the pharmacokinetic properties of a molecule or to correctly orient pharmacophoric groups for target interaction. nih.gov

The key structural components and their likely roles in enzyme binding are:

The Piperazine Ring: This N-heterocyclic ring is typically protonated at physiological pH, allowing it to form strong ionic interactions or hydrogen bonds with acidic amino acid residues (e.g., aspartate, glutamate) in an enzyme's active site. The piperazine ring acts as a central scaffold, and its conformational flexibility is crucial for achieving an optimal binding orientation. nih.gov

The Benzyl Group: The benzyl substituent introduces a significant hydrophobic element to the molecule. This allows for hydrophobic interactions, such as van der Waals forces and pi-pi stacking, with nonpolar amino acid residues like phenylalanine, tyrosine, tryptophan, and leucine (B10760876) within the binding pocket. These interactions are often critical for the affinity and stability of the ligand-enzyme complex. nih.gov

The 2-Chloro Substituent: The position and nature of the substituent on the benzyl ring are critical determinants of binding affinity and selectivity. The chlorine atom at the ortho (2-position) is an electron-withdrawing group that can modulate the electronic properties of the phenyl ring, potentially influencing pi-pi interactions. Furthermore, its size (steric hindrance) can dictate the molecule's preferred conformation and its fit within the binding site. SAR studies on related compounds often show that the position of a halogen substituent can drastically alter biological activity. tandfonline.com For instance, in some series of piperazine derivatives, chloro-substitution on the benzene (B151609) ring has been shown to be effective for biological activity. tandfonline.com

Interactions with an enzyme active site are therefore a multifactorial event, relying on a precise combination of ionic, hydrogen bond, and hydrophobic interactions, all of which are influenced by the molecule's specific stereoelectronic properties.

Computational Approaches to SAR Elucidation

Computational chemistry provides powerful tools to investigate and predict the interactions of ligands like this compound with their biological targets, thereby guiding the design of more potent and selective analogs.

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound, docking simulations can model its interaction within an enzyme's active site. The process involves placing the ligand in various conformations and orientations within the binding pocket and calculating a "docking score," which estimates the binding affinity.

These simulations can reveal key interactions, such as:

Hydrogen Bonding: Identifying which of the piperazine nitrogens interacts with specific amino acid residues.

Hydrophobic Interactions: Mapping the contacts between the 2-chlorobenzyl group and nonpolar residues.

Ionic Interactions: Predicting interactions if the piperazine nitrogen is protonated. nih.govindexcopernicus.com

Following docking, molecular dynamics (MD) simulations can be performed. MD simulations model the movement of every atom in the ligand-protein complex over time, providing insights into the stability of the predicted binding pose and the flexibility of both the ligand and the protein. This can confirm whether the interactions predicted by docking are maintained in a dynamic, more realistic environment. bohrium.com

Table 1: Illustrative Molecular Docking Predictions for 1-(2-Chloro-benzyl)-piperazine (Note: This table is a hypothetical representation of typical docking results for educational purposes.)

| Interacting Residue | Interaction Type | Predicted Distance (Å) | Potential Contribution |

| ASP 129 | Ionic / H-Bond | 2.8 | Anchoring the ligand |

| PHE 258 | Pi-Pi Stacking | 3.5 | Affinity and Specificity |

| LEU 312 | Hydrophobic | 3.9 | Binding Stability |

| TYR 341 | H-Bond (Water-mediated) | 3.1 | Increased Binding Affinity |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that correlates the biological activity of a series of compounds with their physicochemical properties, known as molecular descriptors. nih.gov For a series of analogs of 1-(2-Chloro-benzyl)-piperazine, a QSAR model could be developed to predict their enzyme inhibitory activity.

The process involves:

Data Set Generation: Synthesizing and testing a series of analogs where the substituents on the benzyl or piperazine ring are varied.

Descriptor Calculation: Calculating various molecular descriptors for each analog, such as electronic (e.g., HOMO/LUMO energies), steric (e.g., molar refractivity), and hydrophobic (e.g., LogP) properties. mdpi.com

Model Building: Using statistical methods like Multiple Linear Regression (MLR) to generate a mathematical equation that relates the descriptors to the observed biological activity. mdpi.comopenpharmaceuticalsciencesjournal.com

A hypothetical QSAR equation might look like: pIC₅₀ = a(LogP) - b(Molar Volume) + c(Dipole Moment) + Constant

This model can then be used to predict the activity of new, yet-to-be-synthesized compounds, prioritizing the most promising candidates for synthesis and testing, thereby saving time and resources. nih.gov

Table 2: Hypothetical QSAR Data for 1-benzyl-piperazine Analogs (Note: This data is for illustrative purposes to explain the QSAR concept.)

| Compound | R-group (Position) | LogP | Molar Volume (ų) | pIC₅₀ (Observed) | pIC₅₀ (Predicted) |

| Analog 1 | H | 2.50 | 180.5 | 6.2 | 6.1 |

| Analog 2 | 2-Cl | 3.01 | 185.2 | 7.1 | 7.0 |

| Analog 3 | 4-Cl | 3.05 | 185.2 | 6.8 | 6.9 |

| Analog 4 | 2-F | 2.65 | 181.1 | 6.5 | 6.6 |

| Analog 5 | 4-OCH₃ | 2.45 | 192.3 | 5.9 | 5.8 |

Conformational Analysis and Binding Pocket Prediction

Computational methods can predict the lowest energy (most stable) conformations of the molecule. This "bioactive conformation" is presumed to be the one that binds to the enzyme. Understanding this preferred shape is crucial for drug design.

Furthermore, computational tools can be used to analyze the enzyme's binding pocket itself. By identifying key features such as size, shape, and the distribution of hydrophobic and hydrophilic regions, a pharmacophore model can be developed. This model represents the essential spatial arrangement of features a molecule must possess to bind to the target, guiding the design of new ligands with a high probability of being active.

Table 3: Key Conformational Features and Their Implications

| Structural Element | Preferred Conformation | Implication for Binding |

| Piperazine Ring | Chair | Low energy state, presents substituents in defined axial/equatorial positions. |

| N-H group | Equatorial preference | Minimizes steric clash, may influence H-bonding directionality. rsc.org |

| 2-Chlorobenzyl Group | Rotation around C-N bond | Determines the spatial projection of the aromatic ring for optimal hydrophobic interactions. |

Metabolic Profile and Biotransformation Pathways Preclinical Research

In Vitro Microsomal Stability and Clearance Investigations

In preclinical drug development, in vitro microsomal stability assays are fundamental for predicting the in vivo intrinsic clearance of a compound. These assays typically involve incubating the compound with liver microsomes, which are rich in drug-metabolizing enzymes, particularly cytochrome P450s.

For benzylpiperazine derivatives, microsomal stability can vary significantly based on the specific substitutions on the aromatic and piperazine (B1678402) rings. Studies on a series of piperazin-1-ylpyridazines, which share the piperazine core, have demonstrated that these compounds can be rapidly metabolized in mouse and human liver microsomes, with some analogues showing very short half-lives of approximately 2-3 minutes. nih.gov The rate of metabolism in these in vitro systems is a key indicator of how quickly the drug might be cleared from the body. The clearance rate, in turn, influences the compound's bioavailability and dosing regimen.

Interactive Table: Representative Microsomal Stability Data for a Structurally Related Piperazine Compound

Identification of Major Metabolites and Their Structures

The biotransformation of piperazine-containing compounds is complex, leading to a variety of metabolites through Phase I and Phase II metabolic reactions.

Hydroxylation is a common metabolic pathway for benzylpiperazine derivatives. For N-benzylpiperazine (BZP), hydroxylation of the aromatic ring is a primary metabolic route, leading to the formation of p-hydroxy-BZP as the main metabolite and m-hydroxy-BZP as a minor metabolite. nih.gov Similarly, for 1-(3-chlorophenyl)piperazine (B195711) (mCPP), hydroxylation of the aromatic ring has been observed. nih.gov Therefore, it is highly probable that 1-(2-Chloro-benzyl)-piperazine undergoes hydroxylation on the chlorobenzyl ring.

Additionally, aliphatic hydroxylation on the piperazine ring itself is a known metabolic pathway for some piperazine-containing compounds, resulting in mono- and multi-oxidized metabolites. frontiersin.org

The hydroxylated metabolites formed during Phase I metabolism can subsequently undergo Phase II conjugation reactions. Glucuronidation and sulfation are common conjugation pathways that increase the water solubility of metabolites, facilitating their excretion. For instance, the hydroxylated metabolites of mCPP are partially excreted as their corresponding glucuronide and/or sulfate (B86663) conjugates. nih.gov A significant portion of p-hydroxy-BZP is also excreted as a glucuronide conjugate. nih.gov It is therefore anticipated that hydroxylated metabolites of 1-(2-Chloro-benzyl)-piperazine would also be subject to conjugation with glucuronic acid and/or sulfate.

N-oxidation of the nitrogen atoms within the piperazine ring is another significant metabolic pathway. For some piperazine-containing compounds, oxidation at one of the nitrogen atoms can be a major metabolic route. nih.gov This can lead to the formation of N-oxide metabolites.

Characterization of Enzyme Systems Involved in Biotransformation (e.g., Cytochrome P450 Isoenzymes, COMT)

The metabolism of benzylpiperazine and its analogues is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes. pharmatutor.org Specific isoenzymes that have been identified as playing a crucial role in the metabolism of BZP include CYP2D6, CYP1A2, and CYP3A4. researchgate.net These enzymes are responsible for the oxidative metabolism of a vast number of drugs. The specific CYP isoenzymes involved in the metabolism of 1-(2-Chloro-benzyl)-piperazine have not been explicitly identified, but it is likely that members of the CYP1, CYP2, and CYP3 families are involved, given their role in metabolizing structurally similar compounds.

Structure-Metabolism Relationships (SMR)

Structure-metabolism relationships (SMR) explore how chemical modifications to a molecule's structure influence its metabolic fate. In the context of piperazine derivatives, SMR studies have been instrumental in designing compounds with improved metabolic stability. For example, in a series of piperazin-1-ylpyridazines, it was found that introducing fluorine atoms to the aromatic rings could significantly increase the in vitro microsomal half-life, likely by reducing the rate of aromatic hydroxylation. nih.gov The position of substituents on the benzyl (B1604629) ring can also influence which metabolic pathways are favored. The presence of the chloro group at the 2-position on the benzyl ring of 1-(2-Chloro-benzyl)-piperazine will undoubtedly influence its interaction with metabolizing enzymes and direct the sites of metabolic attack.

Interactive Table: SMR Insights for Piperazine Derivatives

Advanced Analytical Research Methods for 1 2 Chloro Benzyl Piperazine Hydrochloride

Chromatographic Quantification and Identification Techniques

Chromatography is the cornerstone of modern analytical chemistry, providing powerful means to separate complex mixtures into their individual components. For 1-(2-Chloro-benzyl)-piperazine hydrochloride, several chromatographic methods coupled with advanced detectors are utilized for both qualitative and quantitative assessments.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. While the hydrochloride salt form of 1-(2-Chloro-benzyl)-piperazine is non-volatile, analysis is typically performed on the free base form after appropriate sample preparation, such as liquid-liquid extraction under basic conditions. GC-MS provides definitive identification based on the compound's retention time and its unique mass spectrum, which serves as a molecular fingerprint. researchgate.netmdma.ch

In qualitative analysis, the mass spectrum of the parent compound and its fragmentation pattern are compared against spectral libraries for positive identification. researchgate.net For quantitative studies, the instrument is often operated in selected ion monitoring (SIM) mode, where only specific ion fragments characteristic of the analyte are monitored, significantly enhancing sensitivity and selectivity. researchgate.net Studies on related piperazine (B1678402) derivatives, such as 1-benzylpiperazine (B3395278) (BZP), have demonstrated the effectiveness of GC-MS for their detection in various matrices. mdma.choup.com Method validation for piperazine analysis using GC-MS often shows high precision, with relative standard deviation (%RSD) values typically within 2.0%. hakon-art.comresearchgate.net

Table 1: Representative GC-MS Parameters for Piperazine Derivative Analysis

| Parameter | Typical Value/Condition | Source(s) |

| Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) | scholars.direct |

| Carrier Gas | Helium (flow rate ~1-2 mL/min) | researchgate.netscholars.direct |

| Injector Temp. | 250 °C | researchgate.net |

| Detector Temp. | 260-280 °C | researchgate.netscholars.direct |

| Oven Program | Initial temp 120-150°C, ramped to 260-300°C | researchgate.netscholars.direct |

| Ionization Mode | Electron Ionization (EI) at 70 eV | scholars.direct |

| Detection Mode | Full Scan (Qualitative), Selected Ion Monitoring (SIM) (Quantitative) | researchgate.netoup.com |

For analyses requiring higher sensitivity and for compounds that are not amenable to GC, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), is the method of choice. google.com Techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Electrospray Ionization (ESI) and tandem mass spectrometry offer rapid and highly sensitive detection of piperazine derivatives, often without the need for chemical derivatization. mdpi.comamazonaws.com

This method is particularly advantageous for analyzing samples from complex biological matrices. mdpi.com The high selectivity is achieved through Multiple Reaction Monitoring (MRM), where a specific parent ion is selected and fragmented, and a resulting unique product ion is monitored. mdpi.com For quantitative accuracy, deuterated internal standards, such as BZP-D7 or mCPP-D8, are often employed to compensate for matrix effects and variations in instrument response. mdpi.com LC-MS/MS methods have been successfully used to confirm and quantify BZP and other piperazines in urine specimens at concentrations ranging from µg/L to mg/L. oup.comnih.gov

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of pharmaceutical compounds. The choice of detector is critical and depends on the analyte's properties. The piperazine moiety itself lacks a strong chromophore, making direct detection by Ultraviolet (UV) spectroscopy at typical wavelengths challenging. researchgate.net

To overcome this, analysis can be performed after chemical derivatization to introduce a UV-active or fluorescent tag to the molecule (see section 6.2). researchgate.net When derivatized, detectors such as a Diode Array Detector (DAD) or a UV-Vis detector can be used effectively. researchgate.net For instance, after derivatization with NBD-Cl, the resulting product can be detected at 340 nm. Fluorescence detectors (FLD) offer even greater sensitivity and selectivity for derivatives that are fluorescent, such as those formed with dansyl chloride. researchgate.nettandfonline.com HPLC methods have been developed to separate multiple piperazine derivatives in a single run, with total analysis times often under 10 minutes. researchgate.net

Table 2: Example HPLC Conditions for Derivatized Piperazine Analysis

| Parameter | Typical Value/Condition | Source(s) |

| Column | C18 or Cyanopropyl bonded phase | tandfonline.comresearchgate.net |

| Mobile Phase | Acetonitrile/Methanol or Hexane (B92381)/Isopropanol mixtures | tandfonline.com |

| Flow Rate | 1.0 - 1.5 mL/min | tandfonline.com |

| Detector | UV-Vis or Diode Array Detector (DAD) | researchgate.net |

| Wavelength | Dependent on derivatizing agent (e.g., 340 nm for NBD-Cl derivative) | |

| Injection Volume | 10 µL |

Chemical Derivatization Strategies for Enhanced Chromatographic Separation and Detection

Chemical derivatization is a key strategy in the analysis of compounds like 1-(2-Chloro-benzyl)-piperazine, which lack native properties suitable for certain detection methods. The process involves reacting the analyte with a reagent to form a new compound (a derivative) with improved analytical characteristics. jocpr.com

For HPLC-UV analysis, reagents that introduce a strong chromophore are used. A common example is 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl), which reacts with the secondary amine group of the piperazine ring to form a stable, UV-active derivative. researchgate.netjocpr.com This allows for sensitive detection using standard HPLC-UV instrumentation. jocpr.com Another widely used reagent is dansyl chloride (DNS-Cl), which creates a highly fluorescent derivative, enabling ultra-sensitive detection with an HPLC-FLD system. researchgate.nettandfonline.com Anthraquinone-2-sulfonyl chloride has also been used as a derivatizing agent for HPLC-UV analysis of piperazines. researchgate.net

For GC-MS analysis, derivatization can be used to improve the volatility and chromatographic behavior of the analyte. Acetylation is a common technique used in toxicological screening procedures for piperazine-like drugs. mdma.ch

Advanced Purification Methodologies in Research Settings (e.g., Recrystallization, Preparative Chromatography)

In a research context, obtaining a compound with high purity is essential. For this compound, which is a solid crystalline salt, several purification methods can be employed.

Recrystallization is a primary technique for purifying solid compounds. The process involves dissolving the crude hydrochloride salt in a suitable hot solvent or solvent mixture and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. For piperazine salts, common recrystallization solvents include aqueous methanol, ethanol (B145695), or n-butanol. google.comgoogle.com The choice of solvent is critical and is selected to maximize the solubility of the compound at high temperatures while minimizing it at low temperatures.

Preparative Chromatography is a large-scale version of analytical chromatography used to separate and purify quantities of a compound. Preparative HPLC, using columns with a larger diameter, can be employed to isolate the target compound from reaction byproducts or other impurities. mdpi.com While effective, this method can be resource-intensive and is often used when other methods like recrystallization are insufficient. nih.gov

Method Validation Parameters for Reproducibility and Accuracy in Academic Research

To ensure that an analytical method is reliable, accurate, and reproducible, it must be validated. researchgate.net Method validation is a critical process in academic and industrial research, demonstrating that a method is suitable for its intended purpose. Key validation parameters include:

Linearity: This establishes the range over which the detector response is directly proportional to the analyte concentration. It is typically demonstrated by a high coefficient of determination (r²) for the calibration curve, often greater than 0.99. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. For piperazine derivatives, LOQ values can range from the ng/mL to µg/mL level, depending on the technique. researchgate.netscholars.direct

Accuracy: This measures the closeness of the experimental value to the true value, often assessed through recovery studies where a known amount of the compound is spiked into a sample matrix. Recoveries are typically expected to be within a range of 80-120%.

Precision: This assesses the degree of scatter between a series of measurements. It is usually expressed as the relative standard deviation (%RSD) of replicate measurements. For piperazine analyses, %RSD values are often required to be below 5%. researchgate.net

Robustness: This evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, flow rate, or column temperature, ensuring its reliability under normal use.

Table 3: Common Validation Parameters in Piperazine Analysis

| Parameter | Acceptance Criteria | Description | Source(s) |

| Linearity (r²) | > 0.99 | Demonstrates a proportional relationship between concentration and signal. | researchgate.net |

| Accuracy (% Recovery) | Typically 80-120% | Measures how close the measured value is to the true value. | |

| Precision (%RSD) | < 2-5% | Indicates the closeness of repeated measurements to each other. | researchgate.netresearchgate.net |

| LOD | S/N Ratio of 3:1 | The lowest amount of analyte that can be detected. | |

| LOQ | S/N Ratio of 10:1 | The lowest amount of analyte that can be quantitatively measured with accuracy. |

Preclinical in Vivo Pharmacological Models and Mechanistic Studies

Investigation of Neurobehavioral Effects in Animal Models

Animal models provide the foundational understanding of how benzylpiperazine derivatives may influence complex behaviors. These investigations assess a range of activities, from anxiety-like states to seizure susceptibility, offering insights into the compounds' pharmacological spectrum.

The potential anxiolytic-like effects of piperazine (B1678402) derivatives have been evaluated using established rodent models of anxiety. These models are designed to create a conflict between the natural exploratory drive of the animal and its aversion to open, brightly lit, or novel spaces. For instance, the four-plate test is utilized to assess a compound's ability to reduce anxiety-induced behavioral inhibition. In studies involving N-cycloalkyl-N-benzoylpiperazine derivatives, statistically significant anxiolytic-like activity was observed. Similarly, novel serotonin (B10506) type-3 (5-HT3) receptor antagonists incorporating a benzylpiperazine moiety have demonstrated anxiolytic-like effects in models such as the elevated plus-maze (EPM), where an increase in the time spent in the open arms is indicative of reduced anxiety.

| Animal Model | Behavioral Measure | Observed Effect of Related Piperazine Derivatives |

| Four-Plate Test | Increased punished crossings | Statistically significant increase, indicative of anxiolytic-like activity |

| Elevated Plus-Maze (EPM) | Increased time in open arms | Anxiolytic-like effect noted |

| Open Field Test (OFT) | Increased ambulation scores | Suggests potential anxiolytic activity |

This table is interactive. Click on the headers to sort.

The modulation of pain pathways by benzylpiperazine derivatives has been a significant area of investigation, particularly their interaction with sigma-1 (σ1) receptors, which are known to modulate nociceptive signaling. nih.gov Preclinical studies in mice using models of inflammatory and neuropathic pain have provided evidence for the antinociceptive and anti-allodynic potential of this chemical class. nih.gov

In the formalin assay, a model of inflammatory pain, administration of novel benzylpiperazinyl derivatives has been shown to produce dose-dependent antinociception. nih.gov This model involves observing the animal's response to a subcutaneous injection of formalin into the paw, which elicits a biphasic pain response. Furthermore, in the chronic nerve constriction injury (CCI) model of neuropathic pain, these compounds demonstrated significant anti-allodynic effects, increasing the withdrawal threshold to mechanical stimuli. nih.gov Notably, these effects were achieved without significant sedation or impairment of locomotor responses, as assessed by the rotarod assay. nih.gov

| Pain Model | Type of Pain | Key Finding for Benzylpiperazine Derivatives |

| Formalin Assay | Inflammatory | Dose-dependent antinociceptive effects |

| Chronic Constriction Injury (CCI) | Neuropathic | Dose-dependent anti-allodynic effects |

| Rotarod Assay | Motor Coordination | No significant sedation or locomotor impairment observed |

This table is interactive. Click on the headers to sort.

The anticonvulsant properties of compounds structurally related to 1-(2-Chloro-benzyl)-piperazine have been assessed in various rodent models of epilepsy. These models utilize electrical or chemical stimuli to induce seizures, allowing for the evaluation of a compound's ability to prevent or delay seizure onset.

The maximal electroshock (MES) test and the 6-Hz psychomotor seizure model are common screening tools for anticonvulsant activity. In studies on new series of pyrrolidine-2,5-dione derivatives containing a chlorophenyl moiety and a piperazine linker, significant anticonvulsant protection was observed. Some of these compounds exhibited potent activity in the 6-Hz test, which is considered a model for therapy-resistant partial seizures. Additionally, activity has been assessed in the subcutaneous pentylenetetrazole (scPTZ) test, a model for absence seizures. The broad spectrum of activity in these different models suggests potential interactions with multiple mechanisms underlying seizure generation.

Preclinical in vivo studies specifically investigating the effects of 1-(2-Chloro-benzyl)-piperazine hydrochloride or closely related benzylpiperazine derivatives on appetite and feeding behavior are not extensively reported in the currently reviewed scientific literature. While some piperazine derivatives have been investigated as motilin receptor antagonists, which can relate to gastrointestinal function, direct evidence linking 1-(2-Chloro-benzyl)-piperazine to the modulation of appetite or feeding behavior in established animal models remains to be elucidated. google.com

Elucidation of Underlying Biochemical and Signaling Mechanisms

Understanding the neurobehavioral effects observed in vivo requires elucidation of the underlying biochemical and molecular mechanisms. Research has focused on how these compounds modulate key neurotransmitter systems.

The mechanism of action for benzylpiperazine derivatives often involves the modulation of neurotransmitter systems, which can be studied directly in vivo using techniques like microdialysis. Studies on related compounds have shown that sigma-1 receptor antagonists can influence the release of key neurotransmitters involved in pain signaling within the spinal cord. researchgate.net

For example, in a formalin-induced pain model, systemic administration of a sigma-1 antagonist was found to reduce the formalin-evoked release of glutamate (B1630785) in the spinal cord. researchgate.net Concurrently, the same compound increased the levels of noradrenaline in the spinal dorsal horn. researchgate.net This dual action—dampening excitatory neurotransmission (glutamate) while enhancing inhibitory pathways (noradrenaline)—is a plausible mechanism for the observed antinociceptive effects. These findings highlight the in vivo impact of this class of compounds on the dynamic balance of neurotransmitter systems. researchgate.net

Investigation of Receptor-Mediated Signaling Pathways of this compound in Tissue

General pharmacological context for arylpiperazine compounds suggests likely interactions with central nervous system receptors, such as serotonin and dopamine (B1211576) receptors. Research on structurally related compounds, like chlorophenylpiperazine (B10847632) isomers, indicates a propensity for affinity at these receptor types, potentially leading to the modulation of downstream signaling cascades. However, direct evidence from in vivo tissue studies for this compound, which would elucidate its specific effects on second messenger systems (e.g., cAMP, inositol (B14025) phosphates) or protein phosphorylation pathways, remains uncharacterized in the available literature.

Due to the absence of specific experimental data, it is not possible to construct detailed data tables or provide an in-depth analysis of the receptor-mediated signaling pathways for this compound in tissue. Further preclinical in vivo research is required to determine the pharmacological profile and mechanism of action of this compound.

Potential Research Applications and Future Directions in Chemical Biology

Utility as a Chemical Probe for Exploring Neurotransmitter Systems and Receptor Function

The piperazine (B1678402) core, a key feature of 1-(2-Chloro-benzyl)-piperazine, is a well-established pharmacophore for targeting various components of the central nervous system (CNS). Derivatives of this scaffold have been instrumental in the development of chemical probes for elucidating the function of neurotransmitter systems. For instance, piperazine derivatives have been synthesized for positron emission tomography (PET) imaging of the sigma-1 (σ1) receptor. nih.gov This receptor is widely distributed in the CNS and is believed to modulate several neurotransmitter systems. nih.gov